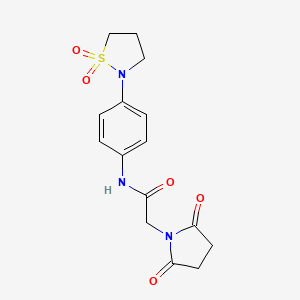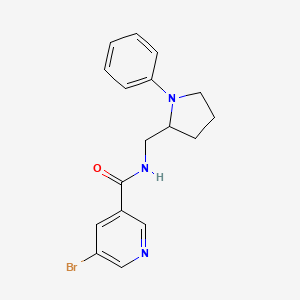
5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide is characterized by a pyrrolidine ring attached to a nicotinamide group via a methylene bridge. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide is 360.255. Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.Scientific Research Applications
Antiviral Research
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide: has potential applications in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . By extension, F6443-7821 could be synthesized and tested for its efficacy against similar viral strains, contributing to the development of new antiviral medications.
Anti-inflammatory and Analgesic Applications
The compound’s structural similarity to indole derivatives suggests potential anti-inflammatory and analgesic activities. Some indole derivatives have shown promising results in reducing inflammation and pain with lower ulcerogenic indexes compared to traditional drugs like indomethacin and celecoxib . F6443-7821 could be explored for its effectiveness in these areas, potentially leading to safer alternatives for pain and inflammation management.
Anticancer Activity
Indole derivatives are known for their anticancer properties. The bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . F6443-7821 could be investigated for its potential to act as a lead compound in the synthesis of new anticancer drugs.
Antimicrobial and Antitubercular Effects
The structural framework of F6443-7821 is conducive to antimicrobial and antitubercular activities. Indole derivatives have been utilized in the synthesis of compounds with significant activity against a variety of microbial and tubercular strains . Research into F6443-7821 could expand the arsenal of drugs available for treating such infections.
Antidiabetic Potential
Given the broad spectrum of biological activities exhibited by indole derivatives, including antidiabetic effects, F6443-7821 may hold promise in this field as well . Its potential to modulate biological pathways related to diabetes could be an avenue for the development of novel antidiabetic therapies.
Neuroprotective Properties
Compounds with an indole base structure have been associated with neuroprotective properties. F6443-7821 could be researched for its ability to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .
Future Directions
The future directions for research on 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide and similar compounds could involve exploring their potential biological activities and applications in drug discovery. The pyrrolidine ring is a common feature in many bioactive compounds and drugs , suggesting that 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide could have interesting biological properties worth investigating.
properties
IUPAC Name |
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-14-9-13(10-19-11-14)17(22)20-12-16-7-4-8-21(16)15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPUEIJPAITLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

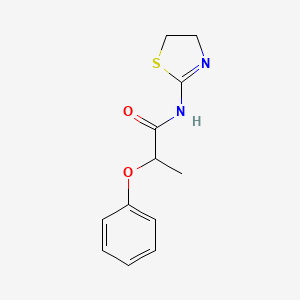

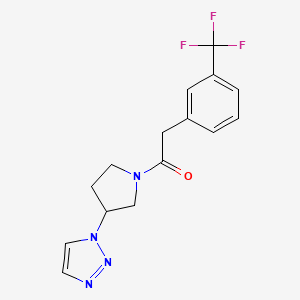
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)
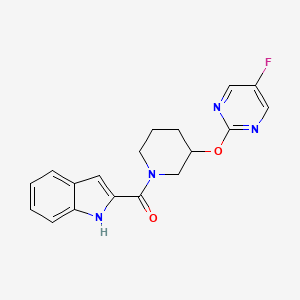

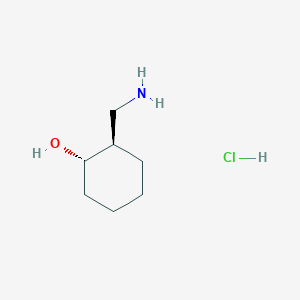

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)
![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)

![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)
